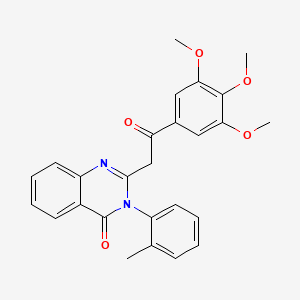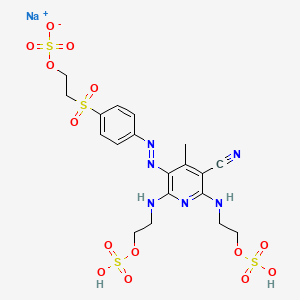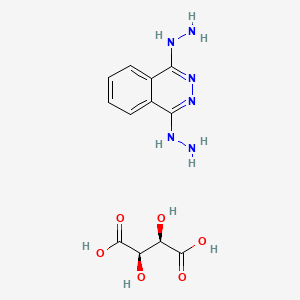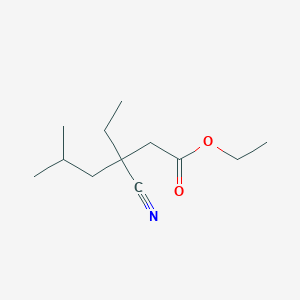![molecular formula C12H30BN3O3 B13772688 Tris[2-(dimethylamino)ethyl] borate CAS No. 97-21-2](/img/structure/B13772688.png)
Tris[2-(dimethylamino)ethyl] borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(dimethylamino)ethyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. It is a borate ester with the molecular formula C12H30BN3O3. This compound is particularly interesting due to its ability to form stable complexes and its reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(dimethylamino)ethyl] borate typically involves the reaction of boric acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired borate ester. The general reaction can be represented as: [ \text{B(OH)_3 + 3 (CH_3)_2NCH_2CH_2OH} \rightarrow \text{B(OCH_2CH_2N(CH_3)_2)_3 + 3 H_2O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris[2-(dimethylamino)ethyl] borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of borate esters with different functional groups, while reduction can yield boron hydrides.
Wissenschaftliche Forschungsanwendungen
Tris[2-(dimethylamino)ethyl] borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers, as a flame retardant, and in the manufacture of advanced materials.
Wirkmechanismus
The mechanism by which Tris[2-(dimethylamino)ethyl] borate exerts its effects involves the interaction of the borate ester with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the borate ester can interact with enzymes and other proteins, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Tris[2-(dimethylamino)ethyl]amine: A related compound with similar structural features but different reactivity.
Tris[2-(methylamino)ethyl]amine: Another similar compound with variations in the amino groups.
Comparison: Tris[2-(dimethylamino)ethyl] borate is unique due to its borate ester structure, which imparts different chemical properties compared to its amine counterparts. The presence of the boron atom allows for unique reactivity and applications, particularly in catalysis and materials science.
Eigenschaften
CAS-Nummer |
97-21-2 |
|---|---|
Molekularformel |
C12H30BN3O3 |
Molekulargewicht |
275.20 g/mol |
IUPAC-Name |
tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
SZXZKETUHUBCOP-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


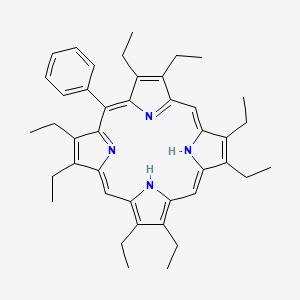

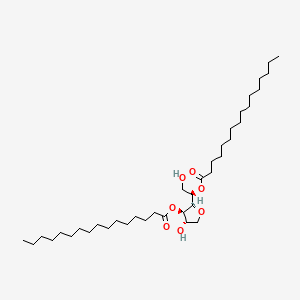
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
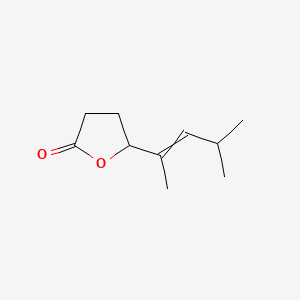
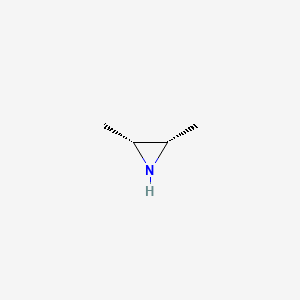
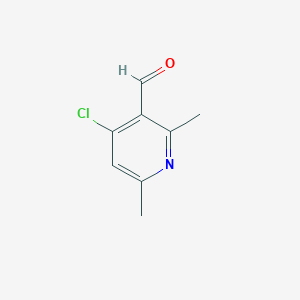
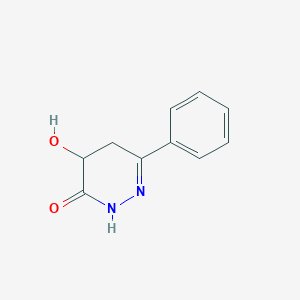
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
